molecular formula C19H21N3OS B13723024 Quetiapine Hydroxy Impurity-d8

Quetiapine Hydroxy Impurity-d8

Cat. No.: B13723024
M. Wt: 347.5 g/mol
InChI Key: OFLMIXVKBNAUIB-PMCMNDOISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Quetiapine Hydroxy Impurity-d8 involves the hydroxylation of labeled QuetiapineThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling and hydroxylation .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of high-performance liquid chromatography (HPLC) systems to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: Quetiapine Hydroxy Impurity-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions are typically optimized to achieve the desired transformation while maintaining the integrity of the isotopic labeling .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs .

Mechanism of Action

Comparison with Similar Compounds

Quetiapine Hydroxy Impurity-d8 can be compared with other similar compounds, such as Quetiapine Carboxylic Acid and Quetiapine Sulfoxide . These compounds are also impurities of Quetiapine and are used in various analytical and research applications. The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in studying the pharmacokinetics and metabolism of Quetiapine .

List of Similar Compounds:

By understanding the properties and applications of this compound, researchers can gain valuable insights into the behavior and metabolism of Quetiapine, ultimately contributing to the development of more effective therapeutic strategies.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

347.5 g/mol

IUPAC Name

2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol

InChI

InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2

InChI Key

OFLMIXVKBNAUIB-PMCMNDOISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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